1,2,4-Oxadiazol-3-yl(phenyl)methanamine
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Overview
Description
1,2,4-Oxadiazol-3-yl(phenyl)methanamine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been incorporated in many experimental, investigational, and marketed drugs .
Mode of Action
It is known that 1,2,4-oxadiazoles can be synthesized from different types of organic compounds at ambient temperature . The synthesis involves two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . They also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) .
Pharmacokinetics
In silico studies have indicated that 1,2,4-oxadiazole derivatives agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . For instance, some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
It is known that the synthesis of 1,2,4-oxadiazoles can be achieved at ambient temperature , suggesting that environmental temperature could potentially influence the synthesis and stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Oxadiazol-3-yl(phenyl)methanamine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the following steps:
Formation of Amidoxime: The starting material, usually a nitrile, is treated with hydroxylamine to form an amidoxime.
O-Acylation: The amidoxime is then acylated using an acyl chloride or anhydride in a suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1,2,4-Oxadiazol-3-yl(phenyl)methanamine can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products:
Oxidation: Formation of oxadiazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Drug Discovery: 1,2,4-Oxadiazol-3-yl(phenyl)methanamine is used as a scaffold in the design of new drugs due to its ability to interact with biological targets.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent by inhibiting the growth of cancer cells.
Antimicrobial Agents: It exhibits antibacterial and antiviral activities, making it a candidate for developing new antibiotics.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Contains nitrogen atoms at different positions compared to 1,2,4-oxadiazole.
1,3,4-Oxadiazole: Known for its high reactivity and diverse biological activities.
Uniqueness:
Hydrogen Bonding: 1,2,4-Oxadiazol-3-yl(phenyl)methanamine has unique hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen atoms.
Biological Activity: The compound exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
1,2,4-oxadiazol-3-yl(phenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(9-11-6-13-12-9)7-4-2-1-3-5-7/h1-6,8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYURJZDHJDSQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NOC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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